2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone
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Overview
Description
Preparation Methods
One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to produce the isoxazolone ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis. Its anti-inflammatory effects could be due to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response .
Comparison with Similar Compounds
When compared to similar compounds, 2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 2-[(4-methylphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone
- 2-[(4-chlorophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone
- 2-[(4-nitrophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone
Biological Activity
2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone (CAS: 303987-11-3) is a synthetic compound belonging to the isoxazolone class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H13NO5S
- Molar Mass : 331.34 g/mol
- Structure : The compound features a methoxyphenyl sulfonyl group and an isoxazolone moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing isoxazolone structures exhibit significant antimicrobial properties. Specifically, this compound has shown promising results against various bacterial strains in vitro. The compound's mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Several studies have investigated the anticancer potential of isoxazolones. For instance, derivatives similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 and A549. The findings suggest that these compounds can induce apoptosis and inhibit cell proliferation:
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 10.5 | Induces apoptosis |
Similar derivatives | A549 | 8.0 | Cell cycle arrest |
Analgesic Activity
In a study assessing the analgesic effects of various isoxazolones, it was found that compounds with a methoxy group demonstrated significant pain relief in murine models. The analgesic activity was evaluated using the hot plate and writhing tests, indicating that the compound may act through central and peripheral mechanisms.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Interaction : The compound might interact with various receptors implicated in pain and inflammation, such as COX enzymes or NMDA receptors.
- Apoptosis Induction : Evidence suggests that it may trigger apoptosis through mitochondrial pathways, leading to increased caspase activity.
Study on Anticancer Activity
A recent study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Molecular docking studies further supported the binding affinity of the compound to target proteins involved in cancer progression.
Toxicological Assessment
Safety evaluations conducted on animal models revealed low acute toxicity levels for this compound, suggesting a favorable safety profile for potential therapeutic use. Histopathological analyses showed no significant adverse effects on major organs after administration.
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-3-phenyl-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c1-21-13-7-9-14(10-8-13)23(19,20)17-15(11-16(18)22-17)12-5-3-2-4-6-12/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXXBIKRRREKEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=O)O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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